(3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine
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Overview
Description
(3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the methyl and methanamine groups.
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency and high yield. MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinoline derivatives, more saturated tetrahydroisoquinoline derivatives, and substituted tetrahydroisoquinolines .
Scientific Research Applications
(3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in neurotransmitter regulation.
Medicine: It is investigated for its potential use in treating neurodegenerative disorders and as an inhibitor in various biochemical pathways.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. It is known to interact with dopamine receptors and other neurotransmitter systems, potentially modulating their activity. This interaction can lead to neuroprotective effects and influence various biochemical pathways involved in neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural properties but lacking the methyl and methanamine groups.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group attached to the nitrogen atom, known for its antineuroinflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but without the methanamine group
Uniqueness
(3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methyl group and a methanamine group makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
(3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H16N2/c1-8-6-9-4-2-3-5-10(9)11(7-12)13-8/h2-5,8,11,13H,6-7,12H2,1H3 |
InChI Key |
GAIKGQYGTJKHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2C(N1)CN |
Origin of Product |
United States |
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